2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 318.18 g/mol. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. It serves as a building block for synthesizing more complex molecules and has been investigated for its enzyme inhibition properties, antimicrobial effects, and anticancer activities .
The synthesis of 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide can be achieved through several methods:
The typical yield from this synthesis can vary based on reaction conditions but is optimized in industrial settings to achieve high purity levels. The use of automated systems in industrial processes enhances efficiency and reproducibility.
The molecular structure of 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide features:
2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide can undergo various chemical reactions:
The reactivity of this compound is influenced by the electronic nature of substituents on the aromatic rings and the stability of intermediates formed during these reactions.
The mechanism of action for 2,5-dichloro-N-(4-hydroxyphenyl)benzenesulfonamide primarily involves its interaction with specific enzymes. It is believed that the compound inhibits certain enzymes by binding to their active sites, blocking their activity. This inhibition may lead to various biological effects, including antimicrobial and anticancer activities .
Experimental data on melting point, boiling point, and spectral characteristics (NMR, IR) are essential for characterizing this compound but are not specified in the sources reviewed .
2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide has several scientific applications:
Benzenesulfonamide derivatives constitute a structurally diverse class of organic compounds characterized by a sulfonamide group (–SO₂NH–) attached to a benzene ring. This core scaffold permits extensive chemical modifications, enabling precise tuning of physicochemical properties and biological activities. The sulfonamide group acts as a hydrogen-bond donor/acceptor, facilitating critical interactions with biological targets, while substituents on the aromatic rings modulate electronic, steric, and solubility characteristics [3] [7]. Functionally, benzenesulfonamides exhibit remarkable therapeutic versatility. Their capacity to inhibit metalloenzymes—particularly carbonic anhydrases (CAs)—underpins applications in anticancer therapy, where isoforms like hCA IX and XII are overexpressed in hypoxic tumors [3] [8]. Additionally, these derivatives interfere with kinase signaling pathways (e.g., VEGFR-2 inhibition blocks angiogenesis) and modulate neurotransmitter systems in CNS disorders [7] [8]. Recent innovations include molecular hybrids, such as triazole-glycoside conjugates, which enhance target specificity and efficacy against drug-resistant cancers [8].
Table 1: Therapeutic Applications of Benzenesulfonamide Derivatives
Biological Target | Therapeutic Area | Example Compounds | Key Actions |
---|---|---|---|
Carbonic Anhydrase IX/XII | Anticancer Therapy | SLC-0111, Compound 9 [8] | Tumor acidification inhibition, metastasis reduction |
VEGFR-2 Tyrosine Kinase | Antiangiogenic Cancer Tx | Pazopanib, Compound 7 [8] | Angiogenesis blockade |
Glutamatergic Receptors | CNS Disorders | Tianeptine derivatives [7] | Neurotransmission modulation |
Cyclooxygenase-2 (COX-2) | Inflammation | Celecoxib [7] | Prostaglandin synthesis inhibition |
2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide (Chemical Formula: C₁₂H₉Cl₂NO₃S; CAS RN: 88522-17-2) exhibits distinct structural attributes that define its reactivity and interactions. The molecule comprises two aromatic rings: a 2,5-dichlorobenzenesulfonyl moiety and a 4-hydroxyphenylamine group, linked via a sulfonamide bridge [1] [2]. Key parameters include:
Table 2: Structural Data for 2,5-Dichloro-N-(4-hydroxyphenyl)benzenesulfonamide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₂H₉Cl₂NO₃S | PubChem CID 874889 [1] |
Monoisotopic Mass | 316.968020 g/mol | ChemSpider ID 763905 [2] |
Dihedral Angle (Ar–SO₂–NH–Ar) | 70.8°–74.8° | X-ray crystallography analogs [6] |
Hydrogen Bonding | N–H⋯O, O–H⋯O motifs | Crystal packing studies [10] |
Crystallographic analyses reveal that the title compound forms inversion-related dimers via N–H⋯O hydrogen bonds, with intramolecular N–H⋯Cl interactions further stabilizing the conformation [6] [9]. The hydroxyl group enables additional O–H⋯O bonding, influencing crystal lattice organization [10].
The therapeutic journey of sulfonamides began with Gerhard Domagk’s 1932 discovery of Prontosil, the first sulfonamide antibiotic, which revolutionized infectious disease treatment [3] [7]. This breakthrough spurred systematic exploration of sulfonamide derivatization for diverse pharmacological applications:
Table 3: Evolution of Key Sulfonamide-Based Therapeutics
Era | Therapeutic Breakthrough | Clinical Impact | Structural Innovation |
---|---|---|---|
1930s | Prontosil (Antibacterial) | First systemic antibiotic | Azo-linked sulfonamide prodrug |
1950s | Acetazolamide (Diuretic/CAI) | Glaucoma management | Primary sulfonamide with thiadiazole |
1990s | Celecoxib (COX-2 Inhibitor) | Inflammation control with reduced GI toxicity | Pyrazole-linked sulfonamide |
2010s | Vemurafenib (Kinase Inhibitor) | Metastatic melanoma therapy | Propylsulfonamide in heterocyclic core |
2020s | SLC-0111 (hCA IX/XII Inhibitor) | Phase II anticancer agent | Ureido-benzenesulfonamide [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1